![molecular formula C₂₁H₂₀N₂O₅S B1140000 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione CAS No. 184766-62-9](/img/structure/B1140000.png)
5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione is a complex organic molecule that features a thiazolidinedione core, a pyridine ring, and a dioxolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione typically involves multiple steps:
Formation of the Thiazolidinedione Core: The thiazolidinedione core can be synthesized through the reaction of thiourea with α-haloketones under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with an appropriate nucleophile.
Incorporation of the Dioxolane Moiety: The dioxolane ring is formed by the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Final Assembly: The final compound is assembled through a series of condensation reactions, typically involving the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinedione ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under conditions that may include catalysts like Lewis acids or bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the thiazolidinedione ring.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Applications
Thiazolidinediones, including derivatives like 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione, are primarily used in the treatment of type 2 diabetes mellitus. They function as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose and lipid metabolism.
Anticancer Potential
Recent studies have investigated the anticancer properties of thiazolidinedione derivatives. The compound's structure suggests potential activity against various cancer cell lines.
Case Studies
- In Vitro Studies : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These studies typically involve assessing cell viability post-treatment with varying concentrations of the compound.
-
Mechanistic Insights : The anticancer activity may be attributed to:
- Induction of cell cycle arrest.
- Activation of caspase pathways leading to apoptosis.
- Inhibition of angiogenesis.
Antimicrobial Activity
Emerging research has highlighted the antimicrobial properties of thiazolidinediones. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings
A study evaluating various thiazolidinedione derivatives found that certain modifications enhanced their antimicrobial efficacy, suggesting that this compound could be a candidate for further exploration in this domain .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors.
Synthetic Route Overview
- Formation of Thiazolidinedione Core : Starting materials undergo cyclization to form the thiazolidinedione ring.
- Substitution Reactions : Subsequent reactions introduce the ethoxy and pyridine moieties through nucleophilic substitutions.
-
Characterization Techniques : The synthesized compound is characterized using:
- Nuclear Magnetic Resonance (NMR)
- Infrared Spectroscopy (IR)
- Mass Spectrometry (MS)
Wirkmechanismus
The compound exerts its effects primarily through the activation of PPARs, which are nuclear receptors involved in the regulation of gene expression related to glucose and lipid metabolism. By binding to these receptors, the compound can influence the transcription of genes that control insulin sensitivity, fatty acid storage, and glucose uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar in structure and function, also used to treat type 2 diabetes.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
The uniqueness of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione lies in its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiazolidinedione derivatives. These modifications can potentially lead to improved efficacy and reduced side effects.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biologische Aktivität
5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione (commonly referred to as a BMTTZD analog) is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-diabetic research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinedione core, which is known for its diverse biological activities. The presence of the dioxolane and pyridine moieties enhances its interaction with biological targets. The molecular formula of the compound is C21H16N2O5S with a molecular weight of 416.48 g/mol .
Tyrosinase Inhibition
Recent studies have highlighted the compound's ability to inhibit tyrosinase activity, a crucial enzyme in melanin biosynthesis. In cell-based assays using B16F10 melanoma cells, BMTTZD analogs demonstrated significant inhibition of melanin production by targeting intracellular tyrosinase activity. The IC50 values for some analogs were found to be significantly lower than that of kojic acid, a standard tyrosinase inhibitor .
Antioxidant Activity
In addition to its role as a tyrosinase inhibitor, the compound has shown promising antioxidant properties. In vitro tests indicated that certain analogs exhibited strong antioxidant efficacy comparable to established antioxidants, suggesting a dual mechanism that could benefit conditions associated with oxidative stress .
Cytotoxic Effects
The cytotoxicity of BMTTZD analogs was evaluated in various cancer cell lines. Notably, compounds 1, 3, and 5 exhibited potent inhibitory effects on cell proliferation without significant cytotoxicity at concentrations up to 20 µM over 48 and 72 hours. However, one analog (compound 2) displayed concentration-dependent cytotoxicity at lower concentrations .
Study on Melanogenesis
A comprehensive study assessed the effects of BMTTZD analogs on melanin production in B16F10 cells. The results indicated that exposure to these compounds significantly reduced α-MSH-induced tyrosinase activity by up to 3.6-fold compared to controls. This suggests their potential application in treating hyperpigmentation disorders .
Structure-Activity Relationship (SAR)
SAR studies have elucidated that modifications in the phenyl ring and ethylamine tail significantly affect the biological activities of thiazolidine derivatives. For instance, shifting the ethoxy substitution from the 4-position to the 2-position on the phenyl ring markedly improved inhibitory activity against ERK1/2 phosphorylation in human leukemia cells . This highlights the importance of molecular structure in dictating biological efficacy.
Data Tables
Analogs | IC50 (μM) | Cytotoxicity | Tyrosinase Inhibition |
---|---|---|---|
Analog 1 | 17.62 | Non-cytotoxic | Moderate |
Analog 2 | <10 | Cytotoxic | Low |
Analog 3 | 1.12 | Non-cytotoxic | High |
Kojic Acid | 24.09 | Non-cytotoxic | Standard |
Eigenschaften
IUPAC Name |
(5Z)-5-[[4-[2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-21(27-10-11-28-21)15-4-5-16(22-13-15)8-9-26-17-6-2-14(3-7-17)12-18-19(24)23-20(25)29-18/h2-7,12-13H,8-11H2,1H3,(H,23,24,25)/b18-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZDCEKRRJKXND-PDGQHHTCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)/C=C\4/C(=O)NC(=O)S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.